1-Bromotricyclo[4.3.1.12,5]undecane
Description
1-Bromotricyclo[4.3.1.12,5]undecane is a brominated tricyclic hydrocarbon with a complex fused-ring structure. It serves as a critical intermediate in organic synthesis, particularly for antiviral agents and pharmaceuticals. The compound is synthesized via hydride transfer reduction–ring expansion of (1RS,2RS,6RS,7SR)-2-hydroxymethyltricyclo[5.2.1.02,6]decane using sulfuric acid and n-pentane . Further bromination of tricyclo[4.3.1.12,5]undecane-1-ol with thionyl bromide or liquid bromine yields the brominated derivative, which exhibits reactivity suitable for subsequent functionalization (e.g., amidation, esterification) . Its molecular rigidity and stereochemical complexity contribute to its utility in medicinal chemistry, such as in the synthesis of 1-aminomethyltricyclo[4.3.1.12,5]undecane, a potent antiviral compound .
Properties
Molecular Formula |
C11H17Br |
|---|---|
Molecular Weight |
229.16 g/mol |
IUPAC Name |
1-bromotricyclo[4.3.1.12,5]undecane |
InChI |
InChI=1S/C11H17Br/c12-11-5-1-2-9(7-11)8-3-4-10(11)6-8/h8-10H,1-7H2 |
InChI Key |
HDBJTVLEJFPSFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(C1)(C3CCC2C3)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
(a) Spiro[5.5]undecane Derivatives
Compounds like 1,7-dioxaspiro[5.5]undecane () and 2,4,8,10-tetraoxaspiro[5.5]undecane () share a spirocyclic framework but differ in functionalization. For example:
- 1,7-Dioxaspiro[5.5]undecane derivatives (e.g., (2S,6R,8S)-8-methyl-2-propyl-1,7-dioxaspiro[5.5]undecane) are studied for their role as insect pheromones due to stereochemical specificity .
- 2,4,8,10-Tetraoxaspiro[5.5]undecane derivatives exhibit conformational flexibility and are synthesized via pentaerythritol condensation with ketones .
Key Differences :
(b) Linear Bromoalkanes (e.g., 1-Bromoundecane)
1-Bromoundecane (C11H23Br, MW 235.20 g/mol) is a linear alkyl bromide used in organic synthesis . Unlike the tricyclic compound, it lacks fused rings, resulting in:
Table 1: Physical Properties Comparison
(c) Undecane and Derivatives
Linear undecane (C11H24) and its derivatives (e.g., methyl eugenol, 2,6,10,15-tetramethylheptadecane) are volatile organic compounds (VOCs) identified in plant volatiles and forensic profiling . Unlike the brominated tricyclo compound:
(a) Nucleophilic Substitution
1-Bromotricyclo[4.3.1.12,5]undecane undergoes nucleophilic substitution to form amines (e.g., with ammonia) or esters (e.g., with alcohols), critical for drug synthesis . In contrast, spiro[5.5]undecane derivatives primarily engage in stereoselective reactions (e.g., pheromone synthesis) without halogen-mediated pathways .
(b) Acid-Catalyzed Rearrangements
The tricyclo compound’s synthesis involves acid-catalyzed ring expansion, a process absent in linear or spiro analogs . This rearrangement is pivotal for accessing its unique tricyclic geometry.
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